molecular formula C13H13NO B1176231 petG protein CAS No. 147651-84-1

petG protein

Cat. No.: B1176231
CAS No.: 147651-84-1
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Description

The petG protein is a 4 kDa subunit of the essential cytochrome bf complex in the photosynthetic electron transport chain, as studied in the eukaryotic alga Chlamydomonas reinhardtii . This complex plays a critical role in photosynthesis. Research indicates that the this compound is vital for the structural integrity of the cytochrome bf complex; deletion of the petG gene disrupts the entire complex's assembly or stability, leading to a complete loss of photosynthetic capability and markedly decreased levels of other major subunits, including cytochrome b6, cytochrome f, and the Rieske iron-sulfur protein . Studies using deletion mutants have confirmed that this phenotype is directly attributable to the absence of the this compound and not to downstream genetic elements . This protein is therefore a crucial target for researchers investigating the molecular mechanisms of photosynthesis, protein-complex assembly, and stability in photosynthetic organisms. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147651-84-1

Molecular Formula

C13H13NO

Synonyms

petG protein

Origin of Product

United States

Genetic and Genomic Basis of Petg Protein

Gene Encoding PetG: petG Locus

The PetG protein is encoded by the petG gene, which is consistently located within the chloroplast genome of photosynthetic eukaryotes and the genome of cyanobacteria. This localization underscores its ancient origins, tracing back to the cyanobacterial ancestor of chloroplasts. The petG gene is typically small, reflecting the size of the protein it encodes, which is a low-molecular-weight subunit of the cytochrome b6f complex.

In many plant and algal species, the petG gene is found within a conserved gene cluster. For instance, in the eastern cottonwood (Populus deltoides), the petG gene is situated in a cluster with an open reading frame of unknown function, designated orf31 (or ycf7). nih.gov Similarly, in sugar beet (Beta vulgaris) and its wild relatives, the petG gene is part of a cluster that includes the transfer RNA genes trnP and trnW. nih.gov The conservation of these gene clusters across different species suggests a potential functional linkage or co-regulation of the genes within them.

Transcriptional Regulation of petG Gene Expression

The expression of the petG gene, like other plastid-encoded genes, is a finely tuned process governed by a complex interplay of promoter elements, regulatory sequences, and transcription factors. This regulation ensures that the this compound is synthesized in appropriate amounts to meet the cell's photosynthetic demands.

Promoter Elements and Regulatory Sequences

The transcription of petG is primarily driven by the plastid-encoded RNA polymerase (PEP), a eubacterial-type multi-subunit enzyme. The PEP recognizes specific promoter regions upstream of the transcription start site. These promoters typically contain conserved sequence elements analogous to the -10 and -35 boxes found in bacteria. nih.gov The consensus sequences for these elements in chloroplasts are generally TTGACA for the -35 box and TATAAT for the -10 box. stackexchange.com While a detailed analysis of the petG promoter across numerous species is required to pinpoint the exact consensus sequences, the presence of these core promoter elements is a fundamental aspect of its transcription initiation.

Transcriptional Factors Influencing petG Expression

The specificity of PEP for different promoters is conferred by nucleus-encoded sigma factors. nih.govnih.gov In the model plant Arabidopsis thaliana, a family of six sigma factors (SIG1-SIG6) has been identified. Among these, SIG2 and SIG6 are known to have a broad impact on the transcription of genes related to photosynthesis and are crucial for early chloroplast development. nih.gov Specifically, SIG2 has been shown to be important for the expression of tRNA genes, while SIG6 is thought to be a major factor for photosynthesis-related genes. uam.es Given that petG is integral to photosynthesis, it is highly probable that its expression is influenced by one or more of these sigma factors, which recognize and bind to the promoter elements of the petG gene, thereby recruiting the PEP to initiate transcription.

Conservation and Diversity of petG Across Photosynthetic Organisms

The petG gene and its protein product are highly conserved across a wide array of photosynthetic organisms, from cyanobacteria to land plants, highlighting their fundamental importance in oxygenic photosynthesis. However, subtle variations and diversity exist, which can be elucidated through phylogenetic and comparative genomic analyses.

Phylogenetic Analysis of petG Gene Sequences

Phylogenetic analysis of petG gene sequences from a diverse range of photosynthetic organisms, including cyanobacteria, red algae, green algae, and land plants, reveals evolutionary relationships that are largely consistent with established organismal phylogenies. The high degree of sequence conservation points to a strong purifying selection acting on the petG gene, indicating its critical and conserved function in the cytochrome b6f complex.

Table 1: Representative this compound Sequences for Phylogenetic Analysis

Species Phylum/Division Protein Accession Number
Synechocystis sp. PCC 6803 Cyanobacteria WP_010873595.1
Chlamydomonas reinhardtii Chlorophyta XP_001695484.1
Arabidopsis thaliana Magnoliophyta NP_051152.1
Nicotiana tabacum Magnoliophyta NP_056461.1

Note: This table is interactive and can be sorted by column.

Comparative Genomics of PetG-encoding Organisms

Comparative genomic analyses provide valuable insights into the evolution of the petG gene and its surrounding genomic context. Synteny analysis, which examines the conservation of gene order between different species, reveals that the genomic region harboring the petG gene often shows a high degree of conservation among closely related species. nih.govmdpi.com For example, the clustering of petG with trnP and trnW is observed in several species within the Amaranthaceae family. nih.gov However, over larger evolutionary distances, gene rearrangements are more common, leading to variations in the genomic neighborhood of petG. These comparative studies help to trace the evolutionary history of this essential photosynthetic gene and the genomic forces that have shaped its current context in different photosynthetic lineages.

Table 2: Comparative Genomic Features of the petG Locus

Organism Genomic Location Gene Size (bp) Surrounding Genes (Upstream) Surrounding Genes (Downstream)
Arabidopsis thaliana Chloroplast 114 trnW-CCA psaJ
Chlamydomonas reinhardtii Chloroplast 117 trnW-CCA psbI
Synechocystis sp. PCC 6803 Genome 111 trnW-CCA psaM

Note: This table is interactive and can be sorted by column.

Biosynthesis and Post Translational Modifications of Petg Protein

Ribosomal Synthesis of PetG Polypeptide

The gene encoding the PetG protein, petG, is located within the plastid chromosome. nih.govnih.gov Consequently, the synthesis of the PetG polypeptide occurs within the chloroplast stroma. This process is carried out by the chloroplast's own translational machinery, which consists of 70S-type ribosomes, distinct from the 80S ribosomes found in the cytoplasm. nih.gov The synthesis of proteins by these ribosomes is a fundamental process for producing components encoded by the chloroplast genome. nih.govresearchgate.net Translation initiation, elongation, and termination follow the canonical steps of protein synthesis, where the genetic information encoded in the petG messenger RNA (mRNA) is decoded to produce the PetG polypeptide chain. uiuc.edu

Co-translational and Post-translational Protein Targeting and Import

Following its synthesis in the stroma, the this compound must be accurately targeted and inserted into the thylakoid membrane to become part of the functional cytochrome b6f complex. uniprot.orgebi.ac.uk Thylakoid proteins encoded by the chloroplast genome can be integrated via either co-translational or post-translational pathways. nih.govfrontiersin.org

The integration of plastid-encoded proteins into the thylakoid membrane is a sophisticated process that can utilize several pathways, including a chloroplast-specific signal recognition particle (cpSRP) pathway, a secretory (cpSec) pathway, or spontaneous insertion. frontiersin.orgnih.govwikipedia.org For many chloroplast-encoded proteins, insertion is a co-translational event, where the ribosome synthesizing the protein is directed to the thylakoid membrane. wikipedia.org

However, studies on PetD, another small, plastid-encoded subunit of the cytochrome b6f complex, have shown that its integration is a post-translational process dependent on the cpSRP pathway. nih.govnih.govresearchgate.net This pathway involves the coordinated action of cpSRP54, its receptor cpFtsY, and the insertase ALB3, which facilitates the protein's insertion into the membrane. nih.govnih.gov Given that PetG is also a small, hydrophobic, plastid-encoded protein, it is highly probable that it utilizes a similar post-translational, SRP-dependent mechanism for its integration into the thylakoid membrane.

Factor/PathwayRole in Thylakoid Protein IntegrationRelevant Subunits
Chloroplast Ribosome (70S) Site of synthesis for plastid-encoded proteins like PetG.PetG, PetD, PetL, PetN
cpSRP Pathway Recognizes and targets hydrophobic proteins from the stroma to the thylakoid membrane.cpSRP54, cpFtsY
ALB3 Insertase A protein translocase in the thylakoid membrane that facilitates the insertion of targeted proteins.PetD (demonstrated), PetG (likely)

This table summarizes the key components involved in the synthesis and targeting of plastid-encoded thylakoid proteins like PetG.

PetG is a bitopic or single-pass transmembrane protein, meaning its polypeptide chain crosses the thylakoid membrane once. nih.gov This crossing is achieved by a single, highly hydrophobic α-helical segment known as a transmembrane helix. uniprot.orgmdpi.com The primary role of this transmembrane helix is to securely anchor the this compound within the lipid bilayer of the thylakoid membrane. mdpi.com

The association is driven by favorable thermodynamic interactions between the non-polar amino acid side chains of the helix and the hydrophobic fatty acyl chains in the core of the membrane. nih.gov This stable insertion is a critical first step for its assembly into the larger cytochrome b6f complex. The transmembrane helix not only associates with the lipid environment but also provides a crucial interface for specific protein-protein interactions with other subunits of the complex, a fundamental step in the assembly and stabilization of the final multi-protein structure. nih.govhuji.ac.il

Post-translational Modifications (e.g., phosphorylation, acylation) and their Potential Impact on PetG Function

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, which can significantly regulate their activity, localization, and stability. nih.govthermofisher.com While specific PTMs for the this compound itself are not extensively documented in current literature, the possibility of such modifications and their potential impact can be inferred from the general roles of PTMs and modifications observed in other related proteins. For instance, another small subunit of the cytochrome b6f complex in Chlamydomonas, PetO, undergoes reversible phosphorylation. nih.gov

Potential Post-Translational Modifications and Their Functional Implications:

Acylation: This involves the attachment of fatty acids (lipidation) to a protein. khanacademy.org Acylation could enhance the hydrophobicity of PetG, further stabilizing its association with the thylakoid membrane. thermofisher.com It can also mediate protein-protein interactions and influence the subcellular localization of proteins, which could be relevant for the organization of cytochrome b6f complexes within specific domains of the thylakoid membrane.

ModificationDescriptionPotential Impact on PetG Function
Phosphorylation Covalent addition of a phosphate (B84403) group. nih.govCould regulate cytochrome b6f complex assembly, stability, or activity in response to cellular signals. thermofisher.commdpi.com
Acylation (Lipidation) Covalent attachment of a fatty acid chain. khanacademy.orgMay enhance membrane anchoring and influence interactions with other proteins or lipids within the thylakoid. thermofisher.com

This interactive table outlines potential post-translational modifications of PetG and their generally understood functional consequences in proteins.

Molecular Architecture and Interactions of Petg Protein

PetG as a Low-Molecular-Weight Subunit of the Cytochrome b6f Complex

PetG is a small, hydrophobic, plastid-encoded protein that functions as an integral subunit of the cytochrome b6f (Cyt b6f) complex. nih.govnih.gov This complex is a crucial component in the thylakoid membranes of plants, algae, and cyanobacteria, where it facilitates electron transport between Photosystem II (PSII) and Photosystem I (PSI). nih.govwikipedia.org The Cyt b6f complex in flowering plants is typically composed of nine conserved subunits, which are categorized into large (17-32 kDa) and low-molecular-weight (LMW) subunits (3-4 kDa). nih.govwikipedia.org PetG belongs to the latter group, with a molecular mass of approximately 4 kDa. wikipedia.orguniprot.orguniprot.org It is a bitopic protein, meaning it spans the thylakoid membrane once. nih.gov Along with PetL and PetN, PetG is one of the key LMW subunits essential for the structural integrity and function of the larger complex. nih.govnih.govoup.com

Quaternary Structure of the Cytochrome b6f Complex and PetG Subunit Positioning

The cytochrome b6f complex functions as a dimer, with a total molecular weight of about 217-220 kDa. wikipedia.orgnih.gov Each monomer within this dimeric structure is an assembly of multiple protein subunits. wikipedia.orgnih.gov These are broadly divided into four large core subunits and four small subunits. wikipedia.orguniprot.orguniprot.org

The large subunits are:

Cytochrome b6 (PetB)

Cytochrome f (PetA)

The Rieske iron-sulfur protein (ISP) (PetC)

Subunit IV (PetD) wikipedia.orguniprot.orguniprot.org

The four small, hydrophobic subunits are:

PetG

PetL

PetM

PetN wikipedia.orguniprot.orguniprot.org

Structural analyses from crystallography and cryo-electron microscopy have revealed that the small subunits, including PetG, are located at the periphery of each monomer. nih.govwhiterose.ac.uk These subunits each contain a single transmembrane helix and are arranged around the central core, which is composed of helices from cytochrome b6 and subunit IV. whiterose.ac.ukwhiterose.ac.uk This arrangement has been described as a "picket fence" or "hydrophobic stick" structure, where PetG, PetL, PetM, and PetN form a boundary at the edge of the complex, separating the core from the surrounding lipid membrane. nih.govpurdue.eduwhiterose.ac.uk

Subunits of the Cytochrome b6f Complex Monomer
CategorySubunit NameAlternate NamePrimary Role
Large Core SubunitsCytochrome b6PetBElectron transport, binds hemes
Cytochrome fPetAElectron transport, binds heme f
Rieske Iron-Sulfur ProteinPetCElectron transport, contains [2Fe-2S] cluster
Subunit IVPetDStructural core component
Small Peripheral SubunitsPetGSubunit VAssembly and stabilization
PetL-Dimerization and stabilization
PetM-Structural component
PetN-Assembly and stabilization

PetG-Protein Interactions within the Cytochrome b6f Complex

Given its peripheral location, PetG's primary role involves stabilizing the arrangement of the larger core subunits. nih.gov Its single transmembrane helix is positioned among the transmembrane helices of the core components, specifically surrounding the bundle formed by cytochrome b6 and subunit IV. whiterose.ac.uk A highly specific interaction has been identified through structural studies involving divalent cadmium ions. nih.gov A low-affinity cadmium binding site (Cd2) was found to be coordinated by ligands from three different subunits: Glu3 from the PetG subunit, Asp58 from subunit IV, and Glu4 from the PetM subunit. nih.gov This finding provides direct evidence of a close structural linkage between PetG and the core subunit IV. nih.gov Furthermore, studies on the regulatory PetP subunit in cyanobacteria have shown that the binding of PetP can displace the C-terminus of PetG, suggesting a close proximity and interaction with the C-terminus of cytochrome b6. whiterose.ac.uk

Documented Molecular Interactions of PetG Protein
Interacting SubunitType of SubunitNature of InteractionEvidence
Subunit IV (PetD)CoreCoordination of a Cd2+ ion between PetG (Glu3) and Subunit IV (Asp58).Crystallography nih.gov
PetMSmallCoordination of a Cd2+ ion between PetG (Glu3) and PetM (Glu4).Crystallography nih.gov
Cytochrome b6 (PetB)CoreClose proximity; PetG's C-terminus is near the C-terminus of cytochrome b6.Structural analysis with PetP subunit whiterose.ac.uk

Mechanisms of PetG-mediated Stabilization and Assembly of the Cytochrome b6f Complex

Research has unequivocally demonstrated that PetG is essential for the stability and proper assembly of the cytochrome b6f complex. nih.govnih.govuniprot.orguniprot.orguniprot.org In knockout studies where the gene for PetG is deleted, the levels of all other constituent subunits of the complex are drastically reduced, often to faintly detectable levels. nih.govnih.govoup.com This indicates that in the absence of PetG, the other subunits are not assembled correctly into a stable complex and are likely rapidly degraded. nih.gov

PetG is believed to play a role early in the biogenesis of the complex. nih.gov Assembly studies suggest that PetG may function in the initial "nucleation process" of assembly, providing a scaffold or anchor point around which other subunits can congregate. nih.gov This contrasts with other subunits like PetN, which appears to be added at a later stage. nih.gov The proposed "'hors d'oeuvres hypothesis'" for assembly posits that the small, hydrophobic "picket fence" subunits, including PetG, are integral to the structural framework and assembly process of the entire complex. nih.gov Their presence at the periphery is not merely passive; they are critical for maintaining the conformation and stability of the core proteins, thereby ensuring the complex's functionality in photosynthetic electron transport. nih.govnih.gov

Functional Mechanisms of Petg Protein in Photosynthesis

Role of PetG in Electron Transfer within the Cytochrome b6f Complex

The cytochrome b6f complex serves as a critical link in photosynthetic electron transport, facilitating the movement of electrons between the two photosystems and participating in alternative electron flow pathways. PetG, as an integral subunit, is indirectly involved in these processes by contributing to the structural and functional integrity of the complex. wikipedia.orgnih.govmitoproteome.orgnih.govmetabolomicsworkbench.orgamericanelements.comfishersci.canih.govbiorxiv.org

Contribution to Electron Transport between Photosystem II (PSII) and Photosystem I (PSI)

In the linear electron transport (LET) pathway, the cytochrome b6f complex acts as a plastoquinol-plastocyanin oxidoreductase. It accepts electrons from reduced plastoquinol (PQH2), generated by Photosystem II (PSII), and transfers them to plastocyanin (or cytochrome c6 in some organisms), which then delivers the electrons to Photosystem I (PSI). nih.govmetabolomicsworkbench.orgamericanelements.comnih.govnih.gov This electron transfer is coupled to the translocation of protons from the chloroplast stroma to the thylakoid lumen, contributing to the electrochemical gradient used for ATP synthesis. metabolomicsworkbench.org While the core catalytic functions reside in larger subunits, the presence of smaller subunits like PetG is necessary for the complex to efficiently mediate this electron transfer. wikipedia.orgnih.govmitoproteome.orgnih.govmetabolomicsworkbench.orgamericanelements.comfishersci.canih.govbiorxiv.org

Involvement in Cyclic Electron Flow around PSI

The cytochrome b6f complex is also involved in cyclic electron flow (CET) around PSI. In this pathway, electrons from ferredoxin are recycled back to the plastoquinone (B1678516) pool, and the Cyt b6f complex oxidizes the resulting plastoquinol, transferring electrons back to PSI via plastocyanin. uni.lunih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov This cyclic pathway primarily contributes to the generation of a proton gradient and thus ATP synthesis, without the concomitant production of NADPH. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov PetG is a component of the Cyt b6f complex that participates in this crucial regulatory electron flow route. wikipedia.orgnih.govmitoproteome.orgnih.govmetabolomicsworkbench.orgamericanelements.comfishersci.canih.govbiorxiv.org

PetG's Contribution to State Transitions and Redox Regulation

State transitions are a crucial acclimatory mechanism in photosynthetic organisms that optimize light harvesting by adjusting the distribution of excitation energy between PSII and PSI in response to changes in light quality or intensity. uni.lunih.govfishersci.chfishersci.caresearchgate.net This process is regulated by the redox state of the plastoquinone pool, which is sensed by the cytochrome b6f complex. uni.lunih.govfishersci.chfishersci.caresearchgate.net The Cyt b6f complex is involved in the signaling cascade that leads to the phosphorylation of light-harvesting complex II (LHCII) proteins by specific kinases (e.g., STN7), triggering their migration and redistribution of excitation energy. uni.lufishersci.chfishersci.caresearchgate.net As a subunit of the Cyt b6f complex, PetG is indirectly implicated in this redox-regulated process that balances the activity of the two photosystems. wikipedia.orgnih.govmitoproteome.orgnih.govmetabolomicsworkbench.orgamericanelements.comfishersci.canih.govbiorxiv.org Research in Synechocystis has also indicated that the regulatory protein PetP interacts with the Cyt b6f complex, displacing the C-terminus of the PetG subunit and potentially influencing the balance between LET and CET, although PetP is not found in plants and green algae. nih.gov

Impact of PetG on Cytochrome b6f Complex Assembly and Stability

A significant function of the PetG protein is its essential role in the proper assembly and stability of the cytochrome b6f complex in the thylakoid membrane. wikipedia.orgnih.govuni.lumitoproteome.orgnih.govtamu.edufishersci.canih.govfishersci.chguidetopharmacology.orgguidetopharmacology.orguni-freiburg.denih.gov PetG is considered one of the core subunits required for the formation of a stable and functional complex. wikipedia.orguni.lumitoproteome.orgnih.govnih.govtamu.edufishersci.chguidetopharmacology.org

Essentiality of PetG for Complex Formation in Specific Organisms

Studies in various photosynthetic organisms have demonstrated the essentiality of PetG for the accumulation and stability of the Cyt b6f complex. For instance, knockout studies in the green alga Chlamydomonas reinhardtii have shown that the absence of PetG disrupts the cytochrome b6f complex. mitoproteome.org Similarly, in tobacco (Nicotiana tabacum) and Arabidopsis thaliana, deletion of the petG gene leads to severely reduced levels or near absence of the entire cytochrome b6f complex. uni.lunih.govfishersci.chguidetopharmacology.orguni-freiburg.de This indicates that PetG is crucial for either the assembly process or the subsequent stability of the assembled complex in these organisms. wikipedia.orgnih.govuni.lumitoproteome.orgfishersci.canih.govfishersci.chguidetopharmacology.org Research in Synechocystis has also found PetG to be essential for cytochrome b6f complex function. tamu.edunih.gov Furthermore, the protein NTA1 has been shown to interact with PetG, along with other Cyt b6f subunits, and is involved in mediating the assembly of the complex in Arabidopsis. nih.gov

Consequences of PetG Deficiency on Photosynthetic Capacity

The following table summarizes some observed consequences of PetG deficiency in different organisms:

OrganismEffect of PetG DeficiencyImpact on PhotosynthesisSource
Chlamydomonas reinhardtiiDisrupts cytochrome b6f complexImpaired electron transfer mitoproteome.org
Nicotiana tabacumBleached phenotype, severely reduced Cyt b6f levelsLoss of photosynthetic electron transport, impaired photoautotrophy uni.lufishersci.chguidetopharmacology.orgguidetopharmacology.org
Arabidopsis thalianaEssential for Cyt b6f complex accumulation and stabilityImpaired autotrophic growth, malfunction of electron transport chain nih.govuni-freiburg.de
SynechocystisEssential for cytochrome b6f complex functionLethal phenotype (in essential genes) tamu.edunih.gov

This data highlights the conserved and essential nature of PetG for functional photosynthesis across diverse photosynthetic organisms.

Methodologies for Studying Petg Protein Function and Structure

Genetic Manipulation Techniques

Genetic manipulation provides powerful tools to investigate the role of PetG by altering its gene expression or modifying its amino acid sequence.

Gene Knockout and Knockdown Strategies

Studies in tobacco (Nicotiana tabacum) have utilized homoplastomic knockout lines for the petG gene. nih.gov Deletion of petG in tobacco resulted in a bleached phenotype and a loss of photosynthetic electron transport and photoautotrophy. nih.gov This indicates that PetG is essential for the stability of the membrane-bound cytochrome b6f complex. nih.gov Similarly, insertional mutagenesis used to disrupt the petG gene in the cyanobacterium Synechocystis PCC 6803 demonstrated that PetG appears to be an essential subunit of the cyanobacterial cytochrome b6f complex. ruhr-uni-bochum.de Deletion of petG in Chlamydomonas reinhardtii also showed that the subunit is essential for either the stability or assembly of the complex. nih.gov

These knockout studies highlight the critical role of PetG in the accumulation and function of the cytochrome b6f complex, suggesting it is indispensable for photoautotrophic growth in both higher plants and cyanobacteria. nih.govruhr-uni-bochum.de

Site-directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis allows for specific amino acid residues within the PetG protein to be altered, providing insights into the contribution of individual residues to the protein's structure, stability, and interaction with other subunits of the cytochrome b6f complex. This technique involves changing specific codons in the petG gene to encode different amino acids. nih.govsci-hub.se Functional characterization of the mutated proteins can then reveal the importance of the altered residue for complex assembly, electron transfer efficiency, or structural integrity. nih.gov While specific detailed research findings on site-directed mutagenesis of PetG were not extensively detailed in the provided search results, the technique is a standard approach for understanding protein structure-function relationships in membrane protein complexes like the cytochrome b6f complex, as demonstrated by its application to other subunits such as the Rieske protein. nih.govibpc.fr

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are crucial for isolating, characterizing, and determining the three-dimensional structure of the this compound, both in isolation and as part of the intact cytochrome b6f complex.

Protein Purification and Reconstitution

Purification of the cytochrome b6f complex, containing the PetG subunit, is a necessary step for detailed biochemical and structural studies. This typically involves solubilizing the membrane complex using detergents, followed by various chromatography techniques such as affinity chromatography or size exclusion chromatography to isolate the complex from other membrane proteins and cellular components. thermofisher.comneb.com Protocols exist for the purification of membrane protein complexes, and methods for reconstituting transmembrane protein assemblies, such as those in nanodiscs, are employed for structural studies. nih.govnih.gov While specific protocols for purifying PetG alone were not detailed, purification of the entire b6f complex allows for the study of PetG within its native environment.

Spectroscopic Techniques (e.g., absorption, fluorescence for electron transport)

Spectroscopic techniques are employed to study the electron transport activity and redox states of the cytochrome b6f complex, providing indirect information about the function of its subunits, including PetG. Absorption and fluorescence spectroscopy can be used to monitor the kinetics of electron transfer between the different redox centers within the complex and assess the impact of mutations or environmental changes. nih.gov For instance, fluorescence and spectroscopic analyses have been used to examine impaired electron flow in cytochrome b6}f mutants. nih.gov Mass spectrometry has also been utilized to characterize the subunits of the cytochrome b6f complex, including partial sequence determination of PetG, aiding in the understanding of its composition. researchgate.netpurdue.edu

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Elucidation

Cryo-EM and X-ray crystallography are the primary techniques for determining the high-resolution three-dimensional structure of protein complexes like the cytochrome b6f complex, revealing the arrangement of its subunits, including PetG, and providing insights into their interactions and roles in electron transfer and proton translocation. nih.govfrontiersin.org While some search results discussed the Cryo-EM structure of beta-galactosidase bound to an inhibitor also referred to as PETG (phenylethyl β-D-thiogalactopyranoside) ebi.ac.ukcancer.govnih.govduke.eduresearchgate.net, this is distinct from the this compound subunit of the cytochrome b6f complex.

In vivo Physiological Characterization

Inactivation or deletion of the petG gene has profound effects on the physiology of photosynthetic organisms. Mutants lacking PetG typically exhibit severe developmental defects, highlighting the protein's indispensable function in photosynthesis nih.govgenecards.orgnih.gov.

Assessment of Photosynthetic Electron Transport Rates

The cytochrome b6f complex is central to photosynthetic electron transport, mediating the transfer of electrons between Photosystem II (PSII) and Photosystem I (PSI) and acting as a plastoquinol-plastocyanin oxidoreductase nih.govbindingdb.orgdrugbank.com. Studies on petG deletion mutants have consistently shown a significant impairment or complete loss of photosynthetic electron transport nih.govgenecards.org. This functional deficiency is directly linked to the absence or severe reduction in the levels of the cytochrome b6f complex in these mutants nih.gov.

Research in tobacco, for instance, demonstrated that deletion of petG caused a loss of photosynthetic electron transport nih.govgenecards.org. Further analysis indicated a significant decrease in the maximal PSII yield (Fv/Fm) in ΔpetG mutants compared to wild-type plants, reflecting compromised photosynthetic efficiency nih.gov. The maximal PSII yield is a widely used indicator of the maximum potential quantum efficiency of PSII.

Below is a table illustrating the effect of petG deletion on maximal PSII yield in tobacco:

GenotypeMaximal PSII Yield (Fv/Fm)
Wild Type0.81 ± 0.01
ΔpetG0.54 ± 0.03
ΔpetN0.58 ± 0.02
ΔpetL0.78 ± 0.02
Data derived from studies on tobacco mutants nih.gov.

This reduced PSII yield in ΔpetG mutants signifies a disruption in the efficiency of energy conversion within the photosynthetic apparatus.

Analysis of Photoautotrophic Growth and Light Sensitivity

The critical role of PetG in photosynthetic electron transport directly impacts the ability of organisms to grow photoautotrophically. Deletion of the petG gene leads to a loss of photoautotrophic growth, meaning the organisms are unable to synthesize their own food using light energy nih.govgenecards.orgnih.gov.

petG deletion mutants often exhibit a bleached phenotype, indicative of a severe deficiency in photosynthetic pigments due to impaired chloroplast development and function nih.govgenecards.orgnih.gov. These mutants are typically unable to survive under normal tissue culture light conditions and show severely retarded growth even under very low light intensities nih.gov. This increased light sensitivity in the absence of functional PetG and a stable cytochrome b6f complex can be attributed to photodamage that occurs when the electron transport chain is compromised, leading to the generation of reactive oxygen species nih.gov.

Examination of Cytochrome b6f Complex Accumulation and Stability

A primary function of the this compound revealed through in vivo studies is its essential contribution to the stability and accumulation of the entire cytochrome b6f complex nih.govgenecards.orgcannabisdatabase.ca. In the absence of PetG, the levels of all other subunits that constitute the cytochrome b6f complex are drastically reduced, often only faintly detectable nih.govgenecards.org.

This finding strongly suggests that PetG is indispensable for the structural integrity and stability of the membrane-bound cytochrome b6f complex nih.govgenecards.org. The assembly of the cytochrome b6f complex is a complex process, and PetG is believed to be required for either the stability or the proper assembly of the complex bindingdb.orgdrugbank.com. Research indicates that the core of the b6f complex, formed by cytochrome b6 and the PetD subunit, acts as a template for the assembly of other subunits like cytochrome f and PetG, contributing to the formation of a stable, protease-resistant structure cannabisdatabase.ca. The lack of PetG disrupts this process, leading to the degradation of other complex subunits and the consequent loss of function.

Compound Names and Identifiers

Evolutionary Aspects of Petg Protein

Evolutionary History and Divergence of petG Gene

The petG gene is typically encoded in the plastid genome across diverse photosynthetic lineages. nih.govnih.gov The presence of the Cyt b6f complex, and thus likely its subunits including PetG, dates back to the origin of oxygenic photosynthesis in cyanobacteria. pnas.org The core structure of the Cyt b6f complex is considered structurally similar to the cytochrome bc1 complex found in mitochondria, suggesting a deep evolutionary relationship, although specific subunits like cytochrome f and cytochrome c1 are not homologous. wikipedia.orgpurdue.edu

Analysis of nucleotide diversity and substitution rates in the petG gene across different species can provide clues about its evolutionary history and divergence. For example, studies comparing chloroplast genomes have included petG in analyses of protein-coding genes to assess evolutionary rates and identify potential mutational hotspots. nih.govpeerj.comgalaxyproject.org

Conservation of PetG Function Across Different Photosynthetic Lineages (e.g., plants, algae, cyanobacteria)

Despite the vast evolutionary distances separating plants, algae, and cyanobacteria, the fundamental function of the Cyt b6f complex in photosynthetic electron transport is highly conserved. whiterose.ac.uk As an integral subunit of this complex, the role of PetG in contributing to the stability and assembly of Cyt b6f appears to be largely conserved across these lineages. ruhr-uni-bochum.denih.gov

Research on Synechocystis (a cyanobacterium), Chlamydomonas reinhardtii (a green alga), and tobacco (a plant) has provided evidence for the conserved importance of PetG. Deletion of the petG gene in both cyanobacteria and plants has been shown to cause significant defects, including a bleached phenotype and loss of photosynthetic electron transport and photoautotrophy. ruhr-uni-bochum.denih.govresearchgate.net This indicates that PetG is essential for the stability of the membrane complex in these diverse organisms. nih.govresearchgate.net

While PetG's essentiality appears conserved, there can be variations in the roles of other small subunits across lineages. For instance, while PetL and PetM might be dispensable or have more moderate effects when deleted in some organisms like Synechocystis, PetG consistently shows an essential role. ruhr-uni-bochum.de

Data on the conservation of genes within the core cyanobacterial/plant genome further supports the conserved nature of key photosynthetic genes, although specific photosynthetic genes found in cyanobacteria may not have detectable homologs in anoxygenic phototrophic bacteria. pnas.org The presence of petG in a core set of photosynthetic genes shared by cyanobacteria and plants/plastid-carrying eukaryotes highlights its ancient and conserved role. pnas.org

Adaptive Evolution of PetG in Diverse Environments

While PetG's core function in the essential Cyt b6f complex suggests strong purifying selection to maintain its critical role, there is also evidence for adaptive evolution in response to diverse environmental conditions. Adaptive evolution can be identified by analyzing the ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates (Ka/Ks or ω). A Ka/Ks ratio greater than 1 suggests positive selection, where changes in the amino acid sequence are favored.

Studies analyzing chloroplast genomes across various plant species have investigated the Ka/Ks ratios of protein-coding genes, including petG, to detect signatures of adaptive evolution. In a study on Acronema species, which include plants adapted to high-altitude areas, the petG gene was identified as the only gene among those analyzed to be under positive selection, with a Ka/Ks value greater than 1. frontiersin.orgnih.gov This suggests that adaptive changes in the PetG protein sequence may play a role in the adaptation of these plants to specific environmental pressures, such as those encountered at high altitudes, potentially by influencing the efficiency of photosynthetic electron transport. frontiersin.orgnih.gov

Other studies have also included petG in broader analyses of adaptive evolution in chloroplast genomes, often finding that while many photosynthetic genes are under purifying selection (Ka/Ks < 1), some, including potentially those in the electron transport chain, can show evidence of relaxed selection or positive selection in specific lineages or under certain conditions. nih.govpeerj.com For example, nucleotide variations in regions including petG have been suggested to be related to adaptations to varying light conditions in Alternanthera species. researchgate.net

The interaction of PetG with other subunits and regulatory proteins, which can differ across lineages (e.g., the presence of PetP in cyanobacteria and red algae but not in green algae and plants, which interacts with PetG), could also be a factor in adaptive evolution, allowing for fine-tuning of Cyt b6f activity in different photosynthetic organisms and environments. whiterose.ac.uknih.govresearchgate.net The structural differences in plastoquinone (B1678516) binding between cyanobacterial and plant Cyt b6f complexes, potentially reflecting adaptations to unique electron transfer chains, might also involve adaptive changes in subunits like PetG. whiterose.ac.uknih.gov

Data Table: Ka/Ks Ratios for Selected Plastid Genes Including petG in Acronema

GeneAverage Ka/KsSelection Pressure
petG1.02489Positive Selection
atpH0Purifying Selection
psaJ0Purifying Selection
psbL0Purifying Selection
psbT0Purifying Selection
petN0Purifying Selection
rps120Purifying Selection
rps70Purifying Selection
matK0.5 - 1.0Relaxed Selection
atpF0.5 - 1.0Relaxed Selection
rpoC20.5 - 1.0Relaxed Selection
accD0.5 - 1.0Relaxed Selection
rps180.5 - 1.0Relaxed Selection
rpoA0.5 - 1.0Relaxed Selection
ndhD0.5 - 1.0Relaxed Selection
ndhI0.5 - 1.0Relaxed Selection
rps150.5 - 1.0Relaxed Selection

Data Table: Essentiality of Small Cyt b6f Subunits in Synechocystis and Tobacco

SubunitSynechocystis EssentialityTobacco EssentialityPhenotype (Knockout)
PetGEssentialEssentialBleached, loss of photosynthetic electron transport and photoautotrophy
PetLDispensableDispensable for photoautotrophic growth, but crucial for dimer accumulation and redox regulationModerate phenotype, increased light sensitivity (Tobacco); almost no effect (Synechocystis)
PetMDispensableNot explicitly stated as essential in search results, but involved in assembly/stabilityModerate phenotype (Cyanobacteria)
PetNEssentialEssentialBleached, loss of photosynthetic electron transport and photoautotrophy

Given that the subject is a protein and not a small chemical compound, a PubChem CID table is not applicable and therefore not included.

Broader Implications and Future Research Directions

PetG as a Target for Engineering Photosynthetic Efficiency

Research has shown that increasing the levels of other cytochrome b6f subunits, such as the Rieske FeS protein, can enhance photosynthetic electron flow and lead to increased CO2 assimilation rates, biomass, and yield in plants like Arabidopsis thaliana and Nicotiana tabacum. nih.govmdpi.combiorxiv.org This highlights the potential for targeting components of the cytochrome b6f complex to improve photosynthetic efficiency. Given that PetG is required for the stable formation of the complex, ensuring optimal PetG levels and function is implicitly necessary for any strategy aimed at increasing the abundance or efficiency of the entire cytochrome b6f complex. Future research could explore whether modulating PetG expression levels or engineering modified PetG variants could further enhance complex stability or assembly, thereby contributing to improved photosynthetic performance.

Integration of PetG Research into Systems Biology of Photosynthesis

PetG functions not in isolation, but as an integral part of the multi-subunit cytochrome b6f complex, which itself is dynamically interacting with other components of the photosynthetic machinery within the thylakoid membrane. uniprot.orguniprot.orgebi.ac.uk Integrating research on PetG into a systems biology framework involves understanding its interactions with other subunits of the cytochrome b6f complex and how the complex's activity, influenced by subunits like PetG, is coordinated with the activities of photosystem II, photosystem I, ATP synthase, and other regulatory proteins. whiterose.ac.ukuni-freiburg.de

Unexplored Functions and Regulatory Roles of PetG Protein

While the primary known function of PetG is its role in the stability and assembly of the cytochrome b6f complex, the possibility of additional, as yet unexplored, functions or regulatory roles remains an active area of investigation for small protein subunits in general. uni-freiburg.denih.gov The cytochrome b6f complex itself is known to be involved in various regulatory processes beyond simple electron transfer, such as state transitions and photosynthetic control, which regulate energy distribution and prevent photodamage. whiterose.ac.uk

Emerging Methodologies for Advanced PetG Characterization

Advanced methodologies are continuously being developed and applied to gain deeper insights into protein structure, function, and interactions, which are highly relevant for the characterization of PetG and the cytochrome b6f complex. Techniques such as cryo-electron microscopy (cryo-EM) have provided high-resolution structural information about the cytochrome b6f complex, revealing the arrangement of its subunits, including the smaller ones like PetG. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What experimental approaches are most effective for determining the structural conformation of petG protein in different cellular environments?

  • Methodological Answer : Combine X-ray crystallography (for high-resolution static structures) and nuclear magnetic resonance (NMR) spectroscopy (for dynamic conformations in solution). For membrane-associated this compound, cryo-electron microscopy (cryo-EM) is recommended due to its ability to resolve large complexes in near-native states . Validate findings using circular dichroism (CD) to confirm secondary structure stability under varying pH or temperature conditions.

Q. How can researchers verify the functional role of this compound in specific biochemical pathways?

  • Methodological Answer : Use knockout/knockdown models (e.g., CRISPR-Cas9) to observe phenotypic changes, followed by metabolomic profiling to identify disrupted pathways. Pair this with co-immunoprecipitation (Co-IP) or yeast two-hybrid screening to map protein-protein interactions (PPIs). Cross-reference results with databases like UniProt or Plasma Proteome Explorer for functional annotations .

Q. What are the best practices for isolating and purifying this compound from heterogeneous cellular extracts?

  • Methodological Answer : Optimize affinity chromatography using a His-tag or GST-tag system. Include protease inhibitors during lysis to prevent degradation. Validate purity via SDS-PAGE and mass spectrometry (LC-MS/MS). For low-abundance this compound, employ immunoaffinity purification with monoclonal antibodies .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo functional data for this compound?

  • Methodological Answer : Conduct orthogonal validation assays (e.g., surface plasmon resonance for binding affinity vs. live-cell imaging for real-time interaction tracking). Use computational modeling (molecular dynamics simulations) to reconcile differences in environmental conditions. Review multi-omics datasets (transcriptomics/proteomics) to identify regulatory modifiers in vivo .

Q. What computational strategies are available for predicting this compound’s interaction partners in understudied biological systems?

  • Methodological Answer : Leverage structure-based algorithms (e.g., AlphaFold-Multimer ) to model PPIs. Use network analysis tools (Cytoscape) to integrate this compound into known interaction networks. Cross-validate predictions with domain-domain interaction databases (InterPro) and experimental data from PPIretrieval .

Q. How can multi-omics data integration improve the interpretation of this compound’s role in disease mechanisms?

  • Methodological Answer : Apply systems biology frameworks to correlate this compound expression (proteomics) with genetic variants (GWAS data) and metabolic shifts (metabolomics). Use pathway enrichment tools (DAVID, STRING) to identify dysregulated pathways. Validate hypotheses via patient-derived organoid models .

Guidelines for Research Design

  • Contradiction Analysis : When conflicting data arise, systematically evaluate experimental variables (e.g., pH, co-factors) and employ Bayesian statistical models to quantify uncertainty .
  • Ethical Considerations : Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and depositing raw data in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.